An In-depth Technical Guide to 1-Iodoethyl isopropyl carbonate
An In-depth Technical Guide to 1-Iodoethyl isopropyl carbonate
Abstract: This document provides a comprehensive technical overview of 1-Iodoethyl isopropyl carbonate (CAS No: 84089-73-6), a critical intermediate in modern pharmaceutical synthesis. Primarily utilized in the manufacture of prodrugs, its physicochemical properties, synthesis, and reactivity are of significant interest to researchers and professionals in drug development. This guide delineates its core properties, provides validated experimental protocols for its synthesis and characterization, and discusses its pivotal role in enhancing the bioavailability of active pharmaceutical ingredients (APIs), most notably in the production of the cephalosporin antibiotic, Cefpodoxime Proxetil.
Introduction: The Strategic Role of a Prodrug Intermediate
1-Iodoethyl isopropyl carbonate is a specialized organic compound whose significance is intrinsically linked to the field of medicinal chemistry, specifically to the prodrug strategy. Prodrugs are inactive precursors of drugs that are converted into their active form in vivo, often to overcome pharmacokinetic challenges such as poor solubility or limited oral absorption. This molecule serves as a key reagent for introducing the (1-isopropoxycarbonyloxy)ethyl moiety onto a parent drug. This ester group is designed to be cleaved by endogenous esterases in the intestinal wall, releasing the active drug into circulation.
The most prominent application of 1-Iodoethyl isopropyl carbonate is in the synthesis of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic.[1][2] The parent drug, Cefpodoxime acid, has poor oral bioavailability. By esterifying its carboxylic acid group using 1-Iodoethyl isopropyl carbonate, the resulting prodrug, Cefpodoxime Proxetil, can be effectively absorbed from the gastrointestinal tract.[3] This guide will explore the fundamental properties that make this reagent a valuable tool for pharmaceutical scientists.
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational to its application. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-iodoethyl propan-2-yl carbonate | [][5] |
| CAS Number | 84089-73-6 | [][6][7] |
| Molecular Formula | C₆H₁₁IO₃ | [][5] |
| Molecular Weight | 258.05 g/mol | [][5][6] |
| Canonical SMILES | CC(C)OC(=O)OC(C)I | [][5][6] |
| InChI | InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | [][6] |
| InChIKey | XZVBIIRIWFZJOE-UHFFFAOYSA-N | [][6] |
Physicochemical Properties
The physical characteristics of 1-Iodoethyl isopropyl carbonate dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Weak yellow liquid | [1] |
| Density | 1.643 g/cm³ | [8] |
| Boiling Point | 204.8 °C at 760 mmHg | [8] |
| Topological Polar Surface Area | 35.5 Ų | [6] |
| XLogP3-AA | 2.5 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Purity (Commercial) | ≥98% (by HPLC) | [9] |
Spectral Data and Characterization
Structural confirmation and purity analysis are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of 1-Iodoethyl isopropyl carbonate.
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ 1.32 (6H, d, CH(CH₃ )₂) | [1] |
| δ 2.18 (3H, d, CHICH₃ ) | [1] | |
| δ 4.82 (1H, septet, CH (CH₃)₂) | [1] | |
| δ 6.68 (1H, q, CHI CH₃) | [1] |
Causality in Spectral Data: The ¹H NMR spectrum is highly informative. The doublet at 1.32 ppm and the septet at 4.82 ppm are characteristic of the isopropyl group. The doublet at 2.18 ppm and the quartet at 6.68 ppm confirm the presence of the iodoethyl group (-CH(I)CH₃). The integration of these signals (6H, 1H, 3H, 1H) validates the proton count for each part of the molecule, providing unambiguous structural confirmation.
Synthesis and Application in Prodrug Formation
Synthesis Pathway
1-Iodoethyl isopropyl carbonate is typically synthesized from its chloro-analogue, 1-Chloroethyl isopropyl carbonate, via a Finkelstein reaction. This nucleophilic substitution is effective for converting alkyl chlorides to the more reactive alkyl iodides.
Caption: Conceptual pathway of prodrug activation in vivo.
This enzymatic cleavage is efficient, ensuring that the active drug is released systemically after absorption, thereby achieving the desired therapeutic effect that would be unattainable by administering the parent drug directly. [3]
Experimental Protocols
Protocol: Synthesis of 1-Iodoethyl isopropyl carbonate
This protocol is adapted from established patent literature, representing a field-proven methodology. [1] Materials:
-
1-Chloroethyl isopropyl carbonate
-
Sodium iodide (NaI)
-
Ethyl acetate (EtOAc)
-
Tetrabutylammonium bromide (TBAB)
-
Calcium chloride (CaCl₂)
-
25% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked flask, condenser, stirring apparatus
Procedure:
-
Charge a three-necked flask with ethyl acetate (4 parts by weight relative to the starting material).
-
With stirring, add 1-Chloroethyl isopropyl carbonate (1 part by weight).
-
Add sodium iodide (~1.1 parts), TBAB (~0.03 parts), and calcium chloride (~0.12 parts).
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours. Monitor reaction completion by TLC or GC.
-
Cool the reaction mixture to room temperature (~25 °C).
-
Add 25% sodium thiosulfate solution (3 parts) to quench any unreacted iodine and stir until the layers are distinct.
-
Separate the organic (ethyl acetate) layer.
-
Wash the organic layer with saturated brine (1 part).
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent. The resulting ethyl acetate solution containing the product can often be used directly in the subsequent reaction step, or the solvent can be removed under reduced pressure to yield the crude product as a weak yellow liquid. [1][10]The crude product mole yield is typically greater than 90%. [1]
Protocol: Quality Control Workflow
Ensuring the purity and identity of the synthesized intermediate is a non-negotiable step for its use in pharmaceutical manufacturing.
Sources
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. 1-Iodoethyl isopropyl carbonate | 84089-73-6 [chemicalbook.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 5. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]
- 9. 1-Iodoethyl isopropyl carbonate, CasNo.84089-73-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 10. oaji.net [oaji.net]


